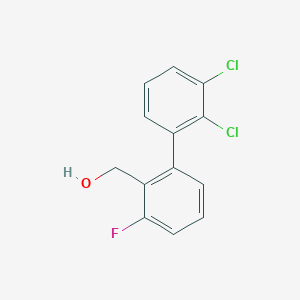
(2',3'-Dichloro-3-fluoro-biphenyl-2-yl)-methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2’,3’-Dichloro-3-fluoro-biphenyl-2-yl)-methanol is a synthetic organic compound that belongs to the class of biphenyl derivatives. These compounds are characterized by the presence of two benzene rings connected by a single bond. The addition of chlorine and fluorine atoms, as well as a methanol group, can significantly alter the chemical and physical properties of the compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2’,3’-Dichloro-3-fluoro-biphenyl-2-yl)-methanol typically involves the halogenation of biphenyl followed by the introduction of a methanol group. Common reagents used in the halogenation process include chlorine and fluorine sources, such as chlorine gas and fluorine gas or their respective compounds. The reaction conditions often require a catalyst and specific temperature and pressure settings to ensure the desired substitution occurs.
Industrial Production Methods
In an industrial setting, the production of (2’,3’-Dichloro-3-fluoro-biphenyl-2-yl)-methanol may involve large-scale halogenation reactors and continuous flow systems to optimize yield and efficiency. The use of automated systems and precise control of reaction parameters is crucial to maintain product consistency and quality.
Analyse Chemischer Reaktionen
Types of Reactions
(2’,3’-Dichloro-3-fluoro-biphenyl-2-yl)-methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to remove halogen atoms or convert the methanol group to a different functional group.
Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst can be used.
Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methanol group may yield aldehydes or acids, while substitution reactions can introduce new functional groups in place of halogens.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a precursor for the synthesis of more complex organic molecules.
Biology: In studies involving the interaction of halogenated biphenyls with biological systems.
Medicine: Potential use in drug development due to its unique chemical properties.
Industry: As an intermediate in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which (2’,3’-Dichloro-3-fluoro-biphenyl-2-yl)-methanol exerts its effects can involve interactions with specific molecular targets, such as enzymes or receptors. The presence of halogen atoms can enhance binding affinity and specificity, while the methanol group may participate in hydrogen bonding or other interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (2’,3’-Dichloro-biphenyl-2-yl)-methanol
- (3-Fluoro-biphenyl-2-yl)-methanol
- (2’,3’-Dichloro-4-fluoro-biphenyl-2-yl)-methanol
Uniqueness
(2’,3’-Dichloro-3-fluoro-biphenyl-2-yl)-methanol is unique due to the specific combination of chlorine and fluorine atoms, which can influence its reactivity and interactions with other molecules. This uniqueness can make it a valuable compound for research and industrial applications.
Eigenschaften
Molekularformel |
C13H9Cl2FO |
|---|---|
Molekulargewicht |
271.11 g/mol |
IUPAC-Name |
[2-(2,3-dichlorophenyl)-6-fluorophenyl]methanol |
InChI |
InChI=1S/C13H9Cl2FO/c14-11-5-1-4-9(13(11)15)8-3-2-6-12(16)10(8)7-17/h1-6,17H,7H2 |
InChI-Schlüssel |
SBFAFRUKTCJTLB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C(=C1)F)CO)C2=C(C(=CC=C2)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















